molecular formula C18H18N4OS B2892600 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1226432-66-1

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2892600
CAS No.: 1226432-66-1
M. Wt: 338.43
InChI Key: GMBHLZHGOGFFRV-UHFFFAOYSA-N
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Description

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antibacterial activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied as a candidate for developing new drugs targeting specific enzymes and receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

Compared to similar compounds, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone exhibits unique structural features that enhance its binding affinity and selectivity for specific molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-5-6-14-16(12-13)24-18(20-14)22-10-8-21(9-11-22)17(23)15-4-2-3-7-19-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBHLZHGOGFFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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